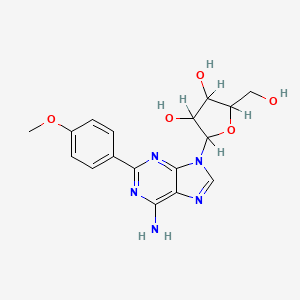

2-(p-Methoxyphenyl)adenosine

概要

説明

準備方法

合成経路と反応条件

CV-1674の合成には、アデノシンをメトキシフェニル基で置換する反応が含まれます。この反応は、通常、保護されたアデノシン誘導体とメトキシフェニルハライドを塩基性条件下で反応させる必要があります。 反応は求核置換反応によって進行し、メトキシフェニル基がアデノシン誘導体の脱離基を置換します .

工業的生産方法

CV-1674の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化する必要があります。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類

CV-1674は、以下を含むいくつかの種類の化学反応を起こします。

酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。

還元: この化合物は還元されてメトキシ基を除去することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応で生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 例えば、メトキシ基の酸化はヒドロキシル誘導体を生成し、還元はメトキシ基の除去につながる可能性があります .

科学的研究の応用

CV-1674は、以下を含むいくつかの科学研究における応用があります。

化学: 求核置換反応を研究するためのモデル化合物として使用されます。

生物学: アデノシン受容体を介した細胞シグナル伝達経路への影響が調査されています。

医学: 冠動脈拡張と心筋エネルギー代謝における潜在的な治療効果が探求されています。

作用機序

CV-1674は、アデノシン受容体、特にA1受容体サブタイプを選択的に活性化することで作用を発揮します。この活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸レベルの低下、イオンチャネル活性の調節など、一連の細胞内イベントを引き起こします。 これらの作用は、冠動脈拡張と心筋エネルギー代謝の改善につながります .

類似の化合物との比較

類似の化合物

2-(4-メトキシフェニル)アデノシン: 類似の血管拡張作用を持つ密接に関連する化合物です。

エチルアデノシン-5'-カルボキシレート: シナプス前阻害作用を持つもう1つのアデノシン誘導体です。

N-シクロプロピルアデノシン-5'-カルボキサミド: 神経伝達物質の放出を阻害する効果で知られています.

独自性

CV-1674は、選択的な冠動脈拡張作用と全体的な心臓の血液力学への影響が最小限である点が特徴です。 これは、重大な副作用を引き起こすことなく、心血管疾患を標的とした治療的用途に適した候補となっています .

類似化合物との比較

Similar Compounds

2-(4-methoxyphenyl)adenosine: A closely related compound with similar vasodilatory properties.

Ethyl adenosine-5’-carboxylate: Another adenosine derivative with presynaptic inhibition effects.

N-cyclopropyl adenosine-5’-carboxamide: Known for its inhibitory effects on neurotransmitter release.

Uniqueness

CV-1674 is unique due to its selective coronary vasodilation properties and minimal impact on overall cardiac hemodynamics. This makes it a promising candidate for therapeutic applications targeting cardiovascular diseases without causing significant side effects .

生物活性

2-(p-Methoxyphenyl)adenosine is a significant compound in pharmacology, particularly known for its biological activities related to adenosine receptors. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a modified adenosine derivative. Its structure includes a methoxy group attached to the para position of the phenyl ring, which influences its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 273.29 g/mol.

Adenosine Receptor Agonism : This compound primarily acts as an agonist at adenosine receptors, particularly A1 and A3 subtypes. Its binding affinity and efficacy can vary based on receptor subtype, influencing various physiological responses.

- A1 Receptor : Activation leads to decreased neurotransmitter release, affecting cardiovascular functions and potentially providing protective effects in ischemic conditions.

- A3 Receptor : Stimulation may promote anti-inflammatory responses and cytoprotection in various tissues.

Cardiovascular Effects

Research indicates that this compound exhibits notable effects on coronary hemodynamics. A study demonstrated that this compound could modulate myocardial energetics and improve cardiac performance under stress conditions .

Neurotransmission Modulation

The compound has been shown to presynaptically inhibit neurotransmission in the rat vas deferens, suggesting potential applications in pain management and neuropharmacology .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These findings indicate its potential as an adjunct therapy in cancer treatment by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Cardiovascular Studies : In a controlled study, this compound was administered to assess its impact on cardiac function. Results showed improved coronary flow and reduced myocardial oxygen consumption, suggesting its therapeutic potential in ischemic heart disease .

- Neuropharmacological Applications : Another study investigated its effects on neurotransmission, finding that it effectively reduced neurotransmitter release in response to stimuli, which may help manage conditions like neuropathic pain .

- Anticancer Efficacy : A comparative analysis of various derivatives indicated that this compound exhibited superior growth inhibition against multiple cancer cell lines compared to traditional chemotherapeutics, highlighting its role as a promising candidate for further development in oncology .

特性

CAS番号 |

37151-17-0 |

|---|---|

分子式 |

C17H19N5O5 |

分子量 |

373.4 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-[6-amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-20-14(18)11-16(21-15)22(7-19-11)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,20,21)/t10-,12-,13-,17-/m1/s1 |

InChIキー |

VKSRAKNPXOTFAX-CNEMSGBDSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

異性体SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

正規SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(p-methoxyphenyl)adenosine CV 1674 CV-1674 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。